1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
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Overview
Description
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2,4-dichlorophenyl group and an imidazole ring, which are linked through an ethoxy bridge to a 1,2-propanediol backbone. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (e.g., an alkoxide) reacts with a 2,4-dichlorobenzene derivative.
Ethoxy Bridge Formation: The ethoxy bridge is formed by reacting the imidazole derivative with an appropriate ethylene oxide or ethylene glycol derivative under controlled conditions.
Attachment to 1,2-Propanediol: The final step involves the attachment of the synthesized intermediate to 1,2-propanediol through an etherification reaction, typically using a strong base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Utilized in the development of new materials, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
- 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
- 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
Comparison
Compared to other similar compounds, 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of the 2,4-dichlorophenyl group and the imidazole ring enhances its reactivity and potential for diverse applications. Additionally, its synthetic accessibility and versatility make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(21-8-11(20)7-19)6-18-4-3-17-9-18/h1-5,9,11,14,19-20H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQAWIBLHAPAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006860 |
Source
|
Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86491-83-0 |
Source
|
Record name | 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086491830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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